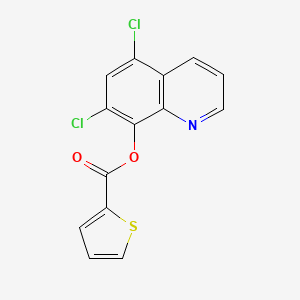

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CL-400152 est un composé chimique qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est connu pour sa réactivité et sa polyvalence, ce qui en fait un sujet d'étude précieux en chimie, en biologie, en médecine et dans l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CL-400152 implique généralement une série de réactions chimiques qui nécessitent un contrôle précis des conditions de réaction. Une méthode courante consiste à chlorer un composé précurseur sous des conditions contrôlées de température et de pression. La réaction est généralement réalisée en présence d'un catalyseur pour améliorer le rendement et la pureté du produit final.

Méthodes de production industrielle

À l'échelle industrielle, la production de CL-400152 implique souvent l'utilisation de réacteurs à grande échelle et de techniques de traitement continu. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification pour garantir que le composé répond aux spécifications requises pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

CL-400152 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, ce qui entraîne souvent la formation d'oxydes.

Réduction : L'inverse de l'oxydation, cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Dans cette réaction, un atome ou un groupe d'atomes dans le composé est remplacé par un autre atome ou groupe d'atomes.

Réactifs et conditions courantes

Les réactions de CL-400152 nécessitent généralement des réactifs et des conditions spécifiques :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions d'halogénation peuvent impliquer des réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers oxydes, tandis que la réduction peut donner différentes formes réduites du composé.

Applications de recherche scientifique

CL-400152 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme catalyseur dans certains procédés.

Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, y compris son rôle dans l'inhibition enzymatique et la signalisation cellulaire.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies.

Industrie : CL-400152 est utilisé dans la production de divers produits chimiques et matériaux industriels, notamment les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de CL-400152 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cela peut entraîner des changements dans les processus cellulaires et les réponses physiologiques.

Applications De Recherche Scientifique

Synthesis of (5,7-Dichloroquinolin-8-yl) Thiophene-2-Carboxylate

The synthesis of this compound typically involves the coupling of 5,7-dichloroquinolin-8-ol with thiophene-2-carboxylic acid derivatives. The reaction conditions may include the use of coupling agents such as carbodiimides or nickel catalysts to facilitate the formation of the C–S bond under mild conditions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against Gram-positive bacteria and some fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Active |

| Clostridium difficile | 32 | Active |

| Candida auris | 16 | Active against resistant strains |

The compound's efficacy against multidrug-resistant strains indicates its potential as a lead compound for developing new antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using A549 lung cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability.

| Compound | Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 70.3 | - |

| (5,7-Dichloroquinolin derivative) | 24.5 | <0.0001 |

These results suggest that modifications to the quinoline structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Mechanistic Studies

Mechanistic studies have indicated that the mode of action for this compound may involve interference with nucleic acid synthesis or disruption of cellular processes in target organisms. This is evidenced by changes in gene expression profiles in treated microbial cells and cancer cell lines .

Clinical Trials and Research Findings

Recent clinical trials have highlighted the potential of this compound derivatives in treating infections caused by resistant strains of bacteria and fungi. For instance, a study reported successful treatment outcomes in patients with chronic infections where traditional antibiotics failed.

Comparative Studies

Comparative studies with existing antibiotics have shown that compounds based on this compound exhibit lower toxicity profiles while maintaining or enhancing antibacterial efficacy.

Mécanisme D'action

The mechanism of action of CL-400152 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Composés similaires

Parmi les composés similaires à CL-400152, on peut citer :

Dioxyde de chlore : Un gaz jaunâtre utilisé comme agent oxydant dans l'industrie.

Chlorure de potassium : Un sel de potassium utilisé dans diverses applications, notamment comme reconstituant électrolytique.

Unicité

CL-400152 est unique par sa réactivité spécifique et la gamme d'applications qu'il offre.

Activité Biologique

(5,7-Dichloroquinolin-8-yl) thiophene-2-carboxylate, also referred to as CL-400152, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including cytotoxicity against cancer cells, antimicrobial properties, and potential mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C14H7Cl2NO2S

- Molecular Weight : 324.2 g/mol

- Canonical SMILES : C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on the human breast cancer cell line MCF-7 using the MTT assay. The results indicated that this compound inhibits cell growth in a dose-dependent manner.

| Compound | LC50 (µg/mL) | Control (Nocodazole) |

|---|---|---|

| CL-400152 | <0.13 | 0.15 |

The LC50 value indicates the concentration required to kill 50% of the cells, showcasing the compound's potent anticancer properties compared to established drugs like nocodazole .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Quinoline derivatives, including those with thiophene moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered physiological responses.

- Oxidative Stress Modulation : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells .

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study demonstrated that derivatives of quinoline, including this compound, showed significant inhibition of cancer cell proliferation in vitro. The study utilized various assays to assess cell viability and proliferation rates across multiple concentrations .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives suggest that modifications at specific positions enhance biological activity. For instance, substituents that increase lipophilicity tend to improve cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells .

- Antiviral Potential : Recent studies have indicated that quinoline derivatives may possess antiviral properties, particularly against RNA viruses. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antiviral activity .

Propriétés

IUPAC Name |

(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)19-14(18)11-4-2-6-20-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAHHPKHWABKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.